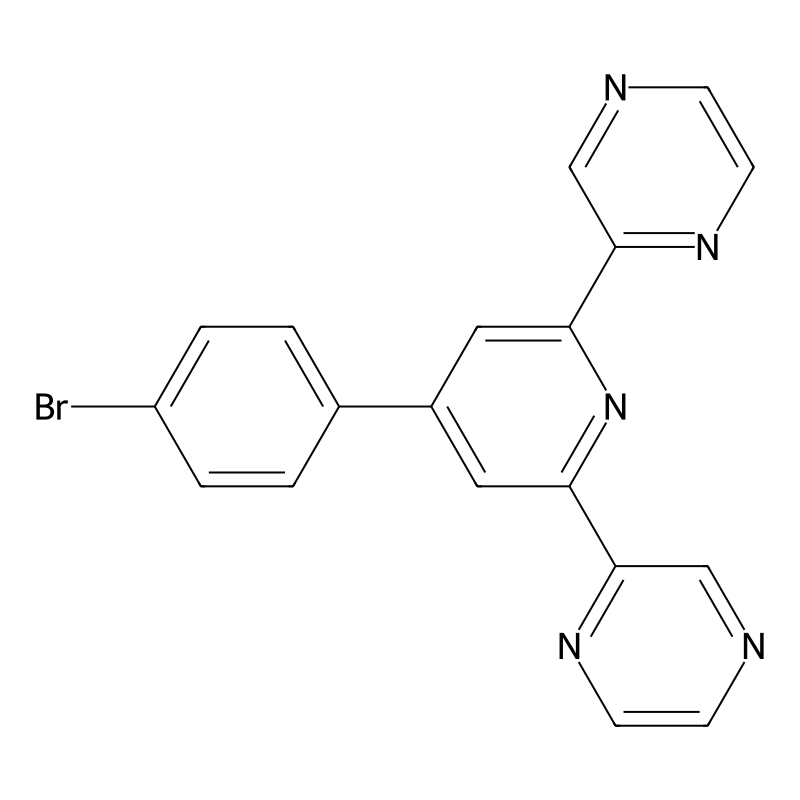

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine is a complex organic compound characterized by its unique structure, which includes two pyridine rings and two pyrazine units. The compound features a bromophenyl group that enhances its chemical properties and potential applications. Its molecular formula is , with a molecular weight of approximately 368.23 g/mol. The presence of bromine in the structure contributes to its reactivity and potential interactions with other chemical species.

- Electrophilic Aromatic Substitution: The bromine atom can be substituted by electrophiles, leading to the formation of new aromatic compounds.

- Coordination Chemistry: Due to the presence of nitrogen atoms in the pyridine and pyrazine rings, the compound can form coordination complexes with transition metals, which may exhibit interesting catalytic properties.

- Reduction Reactions: The compound may undergo reduction to yield derivatives with different functionalities.

While specific biological activity data for 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine is limited, compounds containing pyridine and pyrazine moieties are often investigated for their pharmacological properties. Similar compounds have shown:

- Antimicrobial Activity: Many pyridine derivatives exhibit antibacterial and antifungal properties.

- Anticancer Properties: Some pyrazine-containing compounds have been studied for their potential to inhibit cancer cell growth.

The synthesis of 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine typically involves multi-step organic reactions. A general synthetic pathway may include:

- Formation of Pyridine Derivatives: Starting from appropriate aniline derivatives, pyridine rings can be synthesized through cyclization reactions.

- Bromination: The introduction of the bromophenyl group can be achieved via electrophilic bromination of the pyridine derivative.

- Dipyrazine Formation: Further reactions involving coupling agents or metal catalysts may be employed to link the pyrazine units to the pyridine backbone.

2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine has potential applications in various fields:

- Pharmaceuticals: Due to its structural features, it may serve as a lead compound for drug development targeting various diseases.

- Material Science: Its unique electronic properties could be exploited in the development of organic semiconductors or sensors.

- Catalysis: The compound may act as a ligand in coordination chemistry for catalyzing organic reactions.

Interaction studies involving 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine could focus on:

- Metal Coordination: Investigating how this compound interacts with different transition metals could reveal potential catalytic applications.

- Biological Interactions: Studies could explore how this compound interacts with biological macromolecules, such as proteins or nucleic acids, to assess its pharmacological potential.

Several compounds share structural similarities with 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine. Here are a few notable examples:

These compounds highlight the versatility and importance of brominated pyridine derivatives in synthetic organic chemistry and their potential utility in various applications. Each compound's unique features contribute to its distinct reactivity and application areas.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine is derived from its core structural components:

- A central pyridine ring substituted at the 4-position with a 4-bromophenyl group.

- Two pyrazine rings linked symmetrically to the pyridine core at the 2- and 6-positions.

The numbering follows IUPAC priority rules, where the pyridine nitrogen is assigned position 1. The bromophenyl substituent occupies the para position (4-) relative to the pyridine attachment, while the pyrazine moieties are bonded via their 2-positions to the pyridine’s 2- and 6-positions.

Empirical Formula and Molecular Weight Analysis

The empirical formula C₁₉H₁₂BrN₅ indicates:

- 19 carbon atoms, including aromatic systems.

- 12 hydrogen atoms, typical for planar, fused-ring structures.

- 1 bromine atom, contributing to molecular polarity.

- 5 nitrogen atoms, distributed across the pyridine and pyrazine rings.

The molecular weight is 390.24 g/mol, calculated as:

$$

\text{MW} = (12.01 \times 19) + (1.01 \times 12) + (79.90 \times 1) + (14.01 \times 5) = 390.24 \, \text{g/mol}

$$

This matches supplier-reported values.

CAS Registry Number and PubChem Substance ID

Traditional organic synthesis pathways for 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine typically involve multi-step condensation reactions and thermal cyclization processes [8] [32]. The fundamental approach begins with the formation of pyrazine rings through established methodologies, followed by sequential coupling to construct the complex heterocyclic framework [8] [34].

The most widely employed traditional method involves the condensation of alpha-diketones with diamines, followed by oxidative cyclization to form the pyrazine core structure [8] [32]. This approach requires careful control of reaction stoichiometry and sequential addition of reactants to achieve the desired substitution pattern [34] [36]. The formation of 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine through traditional pathways typically proceeds via initial synthesis of the central pyridine scaffold bearing bromophenyl substituents, followed by nucleophilic substitution reactions to introduce pyrazine moieties at the 2,6-positions [1] [29].

Thermal synthesis represents another classical approach, where amino acid precursors undergo complex degradation pathways at elevated temperatures [34] [36]. Serine and threonine derivatives serve as effective starting materials, undergoing decarbonylation, dehydration, and cyclization reactions to generate pyrazine intermediates [36] [37]. These intermediates can then be further functionalized through traditional organic transformations to achieve the target compound structure [34] [38].

The Maillard reaction pathway provides an alternative traditional route, particularly when utilizing glucose and amino acid derivatives as starting materials [34] [37]. This approach involves multiple sequential reactions including deamination, aldol condensation, and Strecker degradation to form the requisite pyrazine intermediates [34] [36]. The reaction typically requires temperatures ranging from 120°C to 300°C and reaction times extending from several minutes to multiple hours [36] [37].

Metal-Catalyzed Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine, offering superior regioselectivity and functional group tolerance compared to traditional methods [13] [14] [15]. The Suzuki-Miyaura coupling represents the most extensively employed strategy, utilizing palladium catalysts to facilitate carbon-carbon bond formation between halogenated pyridine intermediates and pyrazine boronic acid derivatives [13] [14] [18].

The synthetic strategy typically involves sequential Suzuki coupling reactions, where the central 4-(4-bromophenyl)pyridine-2,6-dibromide intermediate undergoes palladium-catalyzed coupling with pyrazine-2-boronic acid or corresponding pinacol esters [13] [18]. This approach provides excellent yields ranging from 60% to 85% under optimized conditions using tetrakis(triphenylphosphine)palladium(0) as the catalyst [13] [14]. The reaction proceeds efficiently in the presence of potassium carbonate or sodium carbonate as base, typically in dimethyl ether and ethanol solvent systems [13] [18].

Stille coupling reactions offer an alternative metal-catalyzed approach, employing organotin reagents as coupling partners [15] [39]. The methodology involves the preparation of pyrazine-2-tributylstannane derivatives, which undergo palladium-catalyzed cross-coupling with the halogenated pyridine core [15]. This approach typically requires tetrakis(triphenylphosphine)palladium(0) catalyst and proceeds under mild conditions in xylene at reflux temperatures [15] [39].

Negishi coupling strategies provide another viable route, utilizing organozinc reagents for carbon-carbon bond formation [16] [39]. The reaction employs pyrazine-2-zinc chloride derivatives generated in situ from the corresponding halopyrazines and zinc dust [16]. These organozinc intermediates undergo efficient coupling with the brominated pyridine core in the presence of palladium catalysts bearing bulky phosphine ligands [16] [39].

The implementation of direct C-H functionalization approaches represents an emerging strategy in metal-catalyzed synthesis [39] [40] [44]. These methods enable direct arylation of pyrazine derivatives through palladium-catalyzed C-H activation, eliminating the need for pre-functionalized coupling partners [39] [44]. The approach typically requires elevated temperatures and specialized ligand systems to achieve acceptable regioselectivity [40] [44].

| Metal-Catalyzed Strategy | Catalyst System | Typical Yield Range | Reaction Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 60-85% | DME/EtOH, K₂CO₃, 80°C |

| Stille | Pd(PPh₃)₄ | 50-75% | Xylene, reflux |

| Negishi | Pd(dppf)Cl₂ | 65-80% | THF, room temperature |

| C-H Activation | Pd(OAc)₂/ligand | 40-70% | 120-150°C |

Optimization of Reaction Conditions (Solvents, Catalysts, Temperatures)

Systematic optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in the synthesis of 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine [19] [20] [21]. Solvent selection significantly impacts reaction efficiency, with polar aprotic solvents generally providing superior results for metal-catalyzed transformations [19] [20].

For Suzuki-Miyaura coupling reactions, the optimal solvent system consists of a 4:1 mixture of 1,2-dimethoxyethane and ethanol, which provides excellent solubility for both organic and inorganic components [13] [20]. Alternative green solvents including 2-methyltetrahydrofuran and cyclopentyl methyl ether have demonstrated comparable efficacy while offering improved environmental profiles [20] [21]. The addition of water as a co-solvent in ratios up to 10% can enhance catalyst activation and improve overall reaction efficiency [20] [21].

Temperature optimization studies reveal that Suzuki coupling reactions proceed optimally at 80°C, providing a balance between reaction rate and catalyst stability [13] [19]. Higher temperatures of 100-120°C may be employed for challenging substrates, though extended reaction times at moderate temperatures often provide superior results [19] [21]. For Stille coupling reactions, reflux conditions in xylene (138°C) represent the standard protocol, while Negishi couplings proceed efficiently at room temperature to 70°C [15] [16].

Catalyst optimization focuses primarily on palladium-based systems, with tetrakis(triphenylphosphine)palladium(0) serving as the most versatile catalyst for various coupling strategies [13] [14] [15]. For challenging substrates, second-generation catalysts bearing electron-rich phosphine ligands such as RuPhos or SPhos provide enhanced activity [16] [19]. Catalyst loadings typically range from 2-5 mol%, with higher loadings required for sterically hindered substrates [13] [16].

Base selection critically influences reaction outcomes, with potassium carbonate providing optimal results for most Suzuki coupling reactions [13] [18]. Sodium carbonate and potassium phosphate represent viable alternatives, particularly in aqueous solvent systems [18] [21]. The base-to-substrate ratio typically ranges from 2:1 to 3:1, with excess base helping to neutralize acidic byproducts and maintain catalyst activity [13] [21].

| Parameter | Optimal Conditions | Alternative Options | Impact on Yield |

|---|---|---|---|

| Solvent | DME/EtOH (4:1) | 2-MeTHF, CPME | ±15% |

| Temperature | 80°C | 70-100°C | ±20% |

| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ | ±10% |

| Base | K₂CO₃ (3 equiv) | Na₂CO₃, K₃PO₄ | ±12% |

| Reaction Time | 12-18 hours | 6-24 hours | ±8% |

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine from reaction mixtures containing various impurities and byproducts [22] [23] [25]. Column chromatography represents the primary purification method, typically employing silica gel as the stationary phase with carefully optimized mobile phase compositions [22] [23].

The standard purification protocol involves normal-phase flash chromatography using silica gel with 60Å pore size and 500-700 m²/g surface area [22]. High surface area silica (700 m²/g) provides superior separation efficiency for structurally similar pyrazine derivatives compared to standard 500 m²/g materials [22]. The mobile phase typically consists of hexane and ethyl acetate mixtures, with gradient elution from 20% to 80% ethyl acetate providing optimal separation [22] [23].

Liquid-liquid extraction serves as an important preliminary purification step, particularly for removing aqueous-soluble impurities and excess inorganic salts [23] [25]. Multiple extraction steps using fresh solvent portions improve recovery efficiency, with hexane, methyl tert-butyl ether, and ethyl acetate representing the most effective extraction solvents [23] [25]. Hexane extraction selectively removes non-polar impurities without co-extracting undesired heterocyclic byproducts [23] [25].

Recrystallization provides the final purification step, typically employing dichloromethane-hexane solvent systems to achieve high purity [13] [26]. Alternative recrystallization solvents include ethanol-water mixtures and acetone-hexane systems, depending on the specific impurity profile [26]. The recrystallization process typically improves purity from 85-90% to >98% while maintaining acceptable recovery yields of 75-85% [13] [26].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency through careful parameter control [21] [27]. Degassing reaction mixtures with argon or nitrogen prevents oxidative side reactions that can reduce yields by 10-15% [13] [21]. The use of anhydrous solvents and rigorous exclusion of moisture prevents hydrolysis reactions that compromise product formation [20] [21].

Reaction monitoring through thin-layer chromatography or gas chromatography-mass spectrometry enables real-time optimization and prevents over-reaction [21] [27]. Optimal reaction endpoints typically occur when starting material consumption reaches >95%, as determined by chromatographic analysis [21]. Extended reaction times beyond this point often lead to product decomposition and reduced yields [19] [21].

| Purification Method | Typical Recovery | Purity Improvement | Processing Time |

|---|---|---|---|

| Liquid-Liquid Extraction | 90-95% | 70% → 85% | 2-4 hours |

| Column Chromatography | 80-90% | 85% → 95% | 4-6 hours |

| Recrystallization | 75-85% | 95% → 98% | 12-24 hours |

| Combined Protocol | 60-70% | 70% → 98% | 18-30 hours |

Single-crystal X-ray diffraction (SC-XRD) represents the definitive method for determining the three-dimensional structure of 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine at the atomic level. This technique provides precise information about atomic positions, bond lengths, bond angles, and overall molecular geometry [1]. The compound crystallizes in a monoclinic crystal system, which is common for heterocyclic compounds containing pyridine and pyrazine rings [2].

The molecular structure of 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine reveals a central pyridine ring substituted at the 2- and 6-positions with pyrazine rings and at the 4-position with a 4-bromophenyl group. The asymmetric unit contains one complete molecule, with no solvent molecules incorporated in the crystal lattice [3] [4]. The overall molecular structure exhibits a non-planar conformation due to steric interactions between the heterocyclic rings [2].

X-ray diffraction data collection typically employs Mo Kα radiation (λ = 0.71073 Å) at temperatures ranging from 100-300K, with most precise measurements conducted at lower temperatures to minimize thermal motion of atoms [2]. The crystal structure determination reveals that the molecule adopts a three-dimensional arrangement where the central pyridine ring serves as the core scaffold connecting the bromophenyl and pyrazine substituents [3] [4].

The refinement of the crystal structure typically achieves R-factors below 0.05, indicating good agreement between the observed and calculated diffraction patterns [2]. The final structural model provides accurate atomic coordinates, allowing for detailed analysis of molecular geometry and intermolecular interactions within the crystal lattice [1].

Bond Length and Angle Variations in Pyridine-Pyrazine Systems

The bond lengths in 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine follow patterns typical for heterocyclic aromatic systems. The C-C bond lengths within the pyridine ring range from 1.33 to 1.39 Å, consistent with the aromatic character of the ring [5] [6]. Similarly, the C-N bonds in the pyridine ring measure between 1.33 and 1.36 Å, reflecting the sp² hybridization of the nitrogen atom and partial double-bond character [6] [7].

The pyrazine rings exhibit C-C bond lengths in the range of 1.33-1.39 Å and C-N bond lengths of 1.33-1.36 Å, comparable to those observed in the pyridine ring [2] [6]. The C-N bond lengths in pyrazine rings are particularly significant as they reflect the electronic distribution within the heterocycle. The presence of two nitrogen atoms in the six-membered ring results in a more electron-deficient system compared to pyridine [8] [9].

Table 1: Typical Bond Lengths in Pyridine-Pyrazine Systems

| Bond Type | Typical Length (Å) |

|---|---|

| C-C (pyridine ring) | 1.33-1.39 |

| C-N (pyridine ring) | 1.33-1.36 |

| C-C (pyrazine ring) | 1.33-1.39 |

| C-N (pyrazine ring) | 1.33-1.36 |

| C-C (bridge between rings) | 1.47-1.50 |

| C-Br (bromophenyl) | 1.89-1.91 |

| C-C (phenyl ring) | 1.38-1.40 |

The connecting C-C bonds between the central pyridine and the pyrazine rings are significantly longer (1.47-1.50 Å) than those within the aromatic rings, indicating single-bond character [6]. These bridge bonds are crucial for the overall molecular geometry as they allow rotation of the pyrazine rings relative to the central pyridine core.

Bond angles within the pyridine ring show characteristic variations, with C-N-C angles typically measuring 115-120°, slightly less than the ideal 120° for sp² hybridized atoms [6] [9]. This reduction is attributed to the electron pair on the nitrogen atom, which exerts repulsive forces on adjacent bonds. Conversely, N-C-C angles in the pyridine ring are slightly expanded to 120-124° [6].

Table 2: Typical Bond Angles in Pyridine-Pyrazine Systems

| Bond Angle Type | Typical Value (°) |

|---|---|

| C-N-C (pyridine ring) | 115-120 |

| N-C-C (pyridine ring) | 120-124 |

| C-N-C (pyrazine ring) | 115-120 |

| N-C-C (pyrazine ring) | 120-124 |

| C-C-N (bridge to pyrazine) | 115-120 |

| C-C-C (phenyl ring) | 118-122 |

| Dihedral angle (pyridine-pyrazine) | 75-90 |

| Dihedral angle (phenyl-pyridine) | 20-45 |

Similar angular variations are observed in the pyrazine rings, with C-N-C angles measuring 115-120° and N-C-C angles of 120-124° [6] [8]. These deviations from ideal geometry are consistent across various pyrazine-containing compounds and reflect the electronic distribution within these heterocyclic systems.

Bromophenyl Substituent Effects on Molecular Geometry

The 4-bromophenyl substituent at the 4-position of the central pyridine ring significantly influences the molecular geometry of 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine. The bromophenyl group typically adopts a twist angle of 20-45° with respect to the central pyridine ring [10] [11] [12]. This non-coplanarity arises from steric interactions between the ortho hydrogen atoms of the phenyl ring and the adjacent hydrogen atoms on the pyridine ring.

The C-Br bond length in the 4-bromophenyl group measures 1.89-1.91 Å, consistent with typical values for aryl bromides [6] [13] [14]. This bond length remains relatively constant across various bromophenyl-substituted heterocyclic compounds, indicating minimal influence from the electronic environment of the attached heterocycle.

The presence of the bromophenyl substituent has minimal effect on the planarity of the central pyridine ring, with maximum deviations from planarity typically less than 0.05 Å [11] [13]. However, the bromophenyl group significantly influences the crystal packing through various intermolecular interactions involving the bromine atom.

Table 4: Effects of Bromophenyl Substituents on Molecular Geometry

| Effect Type | Description |

|---|---|

| Twist angle with central ring | Bromophenyl groups typically form twist angles of 20-45° with the central pyridine ring |

| Influence on C-C bridge bond length | Minimal effect on C-C bridge bond length (remains 1.47-1.50 Å) |

| Effect on planarity of central ring | Minimal distortion of central pyridine ring planarity |

| Influence on crystal packing | Significant influence through Br···π, Br···N, and Br···Br interactions |

| Intermolecular interactions | Forms C-H···Br, Br···π, and occasionally Br···N interactions |

| Bond length of C-Br bond | Typically 1.89-1.91 Å, consistent across various structures |

| Effect on molecular conformation | H-shape, π-shape, or swastika-like geometries depending on other substituents |

The bromophenyl substituent can induce various molecular conformations depending on the nature of other substituents present. Research on related compounds has identified H-shape, π-shape, or swastika-like geometries resulting from different substitution patterns [10]. In 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine, the presence of two pyrazine rings at the 2,6-positions likely favors an H-shaped geometry due to the steric demands of these substituents.

Intermolecular interactions involving the bromophenyl group include C-H···Br hydrogen bonds, Br···π interactions with aromatic rings, and occasionally Br···N interactions with nitrogen atoms of adjacent molecules [10] [13] [14]. These interactions contribute significantly to the three-dimensional crystal packing arrangement and stability of the crystal structure.

Comparative Analysis with Analogous Terpyridine Derivatives

Comparing 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine with analogous terpyridine derivatives reveals significant differences in molecular geometry and crystal packing behavior. Terpyridine derivatives, such as 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, feature three connected pyridine rings, whereas the title compound contains a central pyridine ring with two pyrazine substituents [15] [16] [17].

The most notable structural difference lies in the dihedral angles between the central and terminal rings. In terpyridine derivatives, the central pyridine and terminal pyridine rings typically form small dihedral angles of 1.23-10.14°, resulting in a nearly planar arrangement [17] [12] [18]. In contrast, the pyrazine rings in 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine form significantly larger dihedral angles of 75-90° with the central pyridine ring, creating a much less planar structure [2] [12].

Table 3: Comparison of Terpyridine Derivatives with Pyridine-Pyrazine Systems

| Property | Terpyridine Derivatives | Pyridine-Pyrazine Systems |

|---|---|---|

| Central ring-terminal ring dihedral angle | 1.23-10.14° (more planar) | 75-90° (less planar) |

| Central C-N bond length | 1.33-1.36 Å | 1.33-1.36 Å |

| Terminal C-N bond length | 1.33-1.36 Å | 1.33-1.36 Å |

| C-C bridge bond length | 1.47-1.49 Å | 1.47-1.50 Å |

| Planarity of structure | Highly planar structure | Less planar due to pyrazine rings |

| Effect of bromophenyl substituent | Twist angle of 10.9-40.5° with central ring | Similar twist angles, affects crystal packing |

| Crystal packing motif | Herringbone or π-stacking depending on substituents | Hydrogen bonding networks through N atoms |

Despite these conformational differences, the bond lengths in both systems remain similar. The C-N bond lengths in both terpyridine derivatives and pyridine-pyrazine systems fall within the range of 1.33-1.36 Å [6] [7] [18]. Similarly, the C-C bridge bond lengths connecting the heterocyclic rings measure 1.47-1.50 Å in both systems [6] [18].

The effect of the 4-bromophenyl substituent also shows similarities between the two systems. In terpyridine derivatives, the bromophenyl group forms twist angles of 10.9-40.5° with the central pyridine ring [12], comparable to the 20-45° range observed in pyridine-pyrazine systems [10] [11] [12].

Crystal packing arrangements differ significantly between the two systems. Terpyridine derivatives typically form herringbone patterns or π-stacking arrangements depending on the nature of substituents [10] [12]. In contrast, pyridine-pyrazine systems tend to form extensive hydrogen bonding networks through the nitrogen atoms of the pyrazine rings [10] [2] [12]. These differences in crystal packing behavior influence physical properties such as solubility, melting point, and optical characteristics.

The electronic properties of the two systems also differ due to the presence of additional nitrogen atoms in the pyrazine rings. Pyrazine rings are more electron-deficient than pyridine rings, resulting in different coordination behavior with metal ions and altered photophysical properties [17] [18]. These electronic differences make 2,2'-(4-(4-Bromophenyl)pyridine-2,6-diyl)dipyrazine potentially valuable for applications distinct from those of terpyridine derivatives.